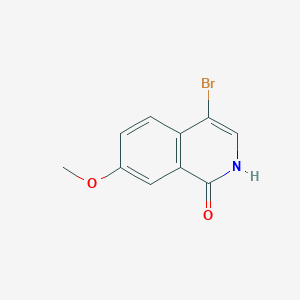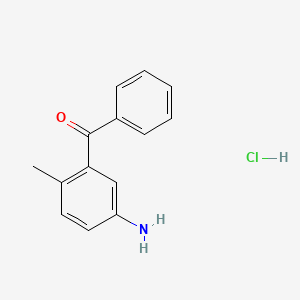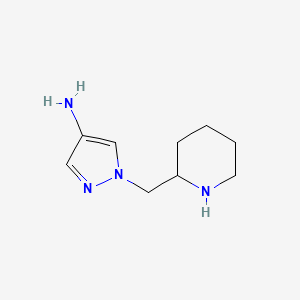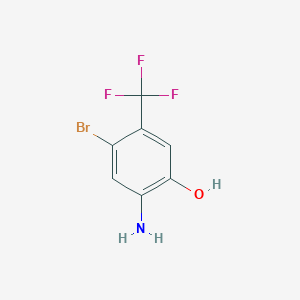
2-Amino-4-bromo-5-(trifluoromethyl)phenol
Overview
Description
2-Amino-4-bromo-5-(trifluoromethyl)phenol, commonly referred to as ABTP, is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a molecular weight of 299.03 g/mol and a melting point of 135-137°C. ABTP has been found to be an effective reagent for a variety of applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the detection of target molecules.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of various chemically significant structures. For example, it has been involved in the formation of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol through reactions with 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene, demonstrating its utility in complex organic syntheses (Sun Ducheng, 2012).
Involvement in Domino Transformations
- The compound has been a part of domino transformations, where 2-Bromo-3-arylpropenyl trifluoromethyl ketones undergo reactions to yield unexpected products like 2-amino-1-trifluoromethyl indenols. These transformations are indicative of its reactivity and potential in creating novel molecular structures (A. Rulev et al., 2007).
Formation of Metal Complexes
- It has been used in the synthesis of trinuclear Nickel(II) complexes. These complexes have potential biological activity, showcasing the compound's applicability in inorganic chemistry and potential biomedical research (J. Hou et al., 2020).
Role in Chemical Analysis and Spectroscopy
- In analytical chemistry, derivatives of the compound have been developed as chromogenic reagents, aiding in the spectrophotometric determination of various metal ions. This application emphasizes its importance in analytical methodologies (Fulong Tang et al., 1993).
Applications in Polymer Chemistry
- The compound has been a key component in the synthesis of chelate polymers, contributing to the development of materials with unique thermal, optical, electrochemical, and morphological properties. This signifies its role in advancing polymer science (I. Kaya & A. Aydın, 2011).
Environmental Studies
- In environmental studies, the compound has been part of research focused on the toxicology of related brominated phenols, highlighting its relevance in environmental science and toxicology (C. Koch & B. Sures, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis. This suggests that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
Similar compounds have been reported to exhibit diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Action Environment
The action of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, similar compounds are recommended to be stored in a cool place, in an inert atmosphere . This suggests that factors such as temperature and atmospheric conditions could potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-amino-4-bromo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCTLMWDUGPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

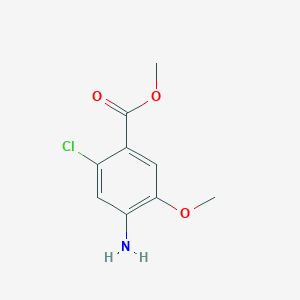
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
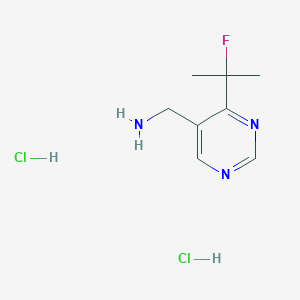
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
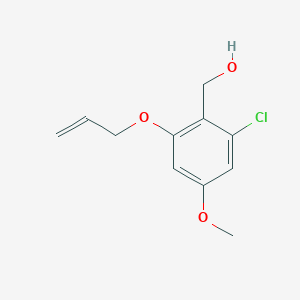
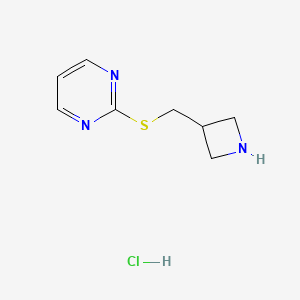
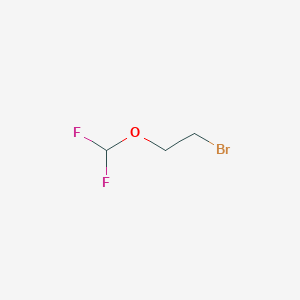
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
